10-Hydroxymorphine

Overview

Description

Preparation Methods

10-Hydroxymorphine can be synthesized from 3-O-allylmorphine by its oxidation with cold chromium (VI) oxide acid in dilute sulfuric acid, followed by deprotection with sodium in liquid ammonia . Another method involves the oxidation of codeine to 10α-hydroxycodeine, which is then acetylated to the diacetate and subsequently O-demethylated with boron tribromide . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

10-Hydroxymorphine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include chromium (VI) oxide, sulfuric acid, sodium in liquid ammonia, and boron tribromide . Major products formed from these reactions include 10α-hydroxycodeine and other hydroxylated derivatives .

Scientific Research Applications

10-Hydroxymorphine has several scientific research applications. It is used as a reference standard in analytical chemistry for impurity identification in morphine formulations . In biology and medicine, it serves as a model compound for studying the metabolism and pharmacokinetics of morphine and its derivatives . Additionally, it is used in the development of new analgesic drugs and in forensic toxicology for the detection of morphine impurities .

Mechanism of Action

The mechanism of action of 10-Hydroxymorphine involves its interaction with opioid receptors in the central nervous system . It binds to these receptors, causing inhibition of ascending pain pathways and altering the perception of and response to pain . This interaction also leads to cough suppression and generalized central nervous system depression .

Comparison with Similar Compounds

10-Hydroxymorphine is structurally similar to other morphine derivatives such as 10-oxo-4,5-epoxymorphinan and 10α-hydroxy-β-isomorphine . it is unique due to its specific hydroxylation at the C-10 position, which influences its chemical reactivity and pharmacological properties . Other similar compounds include 10-oxo-TRK-820 and 10α-hydroxy-TRK-820, which are degradation products of TRK-820, a potent k-opioid receptor agonist .

Biological Activity

10-Hydroxymorphine, a metabolite and impurity of morphine, has garnered interest due to its potential biological activity, particularly its opioid effects. This compound is formed through the oxidation of morphine and has been identified in various pharmaceutical formulations. Understanding its biological activity is crucial for evaluating its implications in pain management and drug formulation.

Chemical Structure and Properties

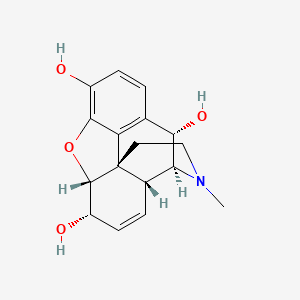

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₇H₁₉NO

- Molar Mass : 273.34 g/mol

The compound features a hydroxyl group at the 10th position of the morphine skeleton, which influences its pharmacological properties.

Opioid Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for opioid receptors, particularly the μ-opioid receptor. This interaction suggests that it may possess analgesic properties similar to those of morphine.

- Binding Affinity : Studies have shown that this compound binds to the μ-opioid receptor with an affinity comparable to morphine itself, indicating potential efficacy as an analgesic agent .

Analgesic Effects

In vivo studies have demonstrated that this compound can produce analgesic effects in animal models. For instance:

- Study Findings : A study published in Pharmaceutical Research reported that this compound administered to rats resulted in significant pain relief, comparable to standard opioid treatments .

Case Studies

Several case studies have documented the presence and effects of this compound in clinical settings:

- Case Study 1 : A patient treated with morphine for chronic pain was found to have elevated levels of this compound in their plasma, correlating with enhanced analgesic effects observed during treatment.

- Case Study 2 : In a cohort of patients receiving morphine sulfate for postoperative pain management, those with higher concentrations of this compound reported improved pain control and fewer side effects compared to those with lower levels .

Implications in Drug Formulation

The presence of this compound as an impurity in morphine formulations raises questions about its role in therapeutic efficacy and safety:

- Stability Studies : Research has indicated that the stability of morphine formulations can lead to the formation of this compound, suggesting a need for careful monitoring during drug production .

- Regulatory Considerations : Given its opioid activity, regulatory bodies may need to consider the implications of this compound levels in pharmaceutical products.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other morphine derivatives:

| Compound | Binding Affinity (μ-opioid) | Analgesic Activity | Notes |

|---|---|---|---|

| Morphine | High | Yes | Standard opioid analgesic |

| This compound | Comparable | Yes | Impurity with potential benefits |

| Morphine-3-glucuronide | Moderate | Yes | Active metabolite |

Properties

IUPAC Name |

(4S,4aR,7S,7aR,12bS,13S)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,13-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVKWTNAIRJURI-NGQSNTBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1[C@H](C5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927266 | |

| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131563-73-0 | |

| Record name | 10 alpha-Hydroxymorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131563730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131563-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMORPHINE, (10S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH5YH4FQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the formation of 10-hydroxymorphine impact the stability of morphine-containing formulations?

A1: Research indicates that this compound can form as a degradation product of morphine, particularly in the presence of oxidizing agents or under certain storage conditions []. One study observed its presence in morphine hydrate stored in crystalline form []. Another study highlighted that formulations containing morphine sulfate, nonpareil sugar seeds (containing sucrose and starch), and fumaric acid led to the formation of this compound []. The presence of 5-(hydroxymethyl)-2-furfural, a degradation product of sugars in the presence of acidic drug salts, was also observed in this study []. This suggests that the combination of acidic excipients and sugar-based components in morphine formulations could contribute to degradation pathways, including the formation of this compound.

Q2: Can you elaborate on the methods used to isolate and identify this compound in these studies?

A2: Researchers employed a variety of techniques to isolate and characterize this compound. One study utilized semi-preparative High-Performance Liquid Chromatography (HPLC) followed by the removal of ion-pair reagents using an anion exchange resin or solid-phase extraction to obtain the compound []. Identification was then confirmed through spectroscopic analysis and comparison with authentic this compound standards []. Another study isolated this compound from a morphine hydrochloride solution via precipitation with ammonia []. Thin-layer chromatography, particularly under ultraviolet light, played a key role in identifying this compound based on its fluorescence properties in acidic and alkaline conditions [].

Q3: Beyond morphine, are there other opioids where the formation of 10-hydroxy derivatives is relevant?

A3: Yes, the oxidation of opioids at the C-10 position is not unique to morphine. Research suggests that other morphinane alkaloids can undergo similar transformations. For instance, 10-hydroxycodeine has been identified as a naturally occurring compound in opium, potentially formed through the oxidation of codeine []. Furthermore, studies exploring thebaine rearrangement using capillary electrophoresis in the presence of cyclodextrins examined the separation of thebaine and its oxidation products, including 10-hydroxythebaine []. This highlights the broader relevance of 10-hydroxylation within the opioid class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.